molecular formula C13H16N2O5 B14198149 Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate CAS No. 920799-18-4

Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate

Cat. No.: B14198149
CAS No.: 920799-18-4
M. Wt: 280.28 g/mol
InChI Key: DRJPOJFUKRFZBL-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of morpholine derivatives, which are widely used in various chemical and pharmaceutical applications. The presence of a nitrophenyl group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of ethyl (2s)-2-amino-4-nitrophenylcarboxylate with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate can be compared with other morpholine derivatives, such as:

    Ethyl (2s)-2-(4-aminophenyl)morpholine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl (2s)-2-(4-methylphenyl)morpholine-4-carboxylate: Similar structure but with a methyl group instead of a nitro group.

    Ethyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate: Similar structure but with a chloro group instead of a nitro group.

The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

920799-18-4

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

ethyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H16N2O5/c1-2-19-13(16)14-7-8-20-12(9-14)10-3-5-11(6-4-10)15(17)18/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1

InChI Key

DRJPOJFUKRFZBL-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.